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For Researchers, Scientists, and Drug Development Professionals

Introduction
RG7356, also referred to as FR-167356, is a humanized monoclonal antibody that targets the

CD44 antigen, a cell-surface glycoprotein implicated in a variety of cancer-related processes

including cell adhesion, migration, and the maintenance of cancer stem cells. This document

provides detailed application notes and protocols for the use of RG7356 in cancer research,

based on available preclinical data. The primary mechanism of action of RG7356 involves the

blockade of the interaction between CD44 and its principal ligand, hyaluronic acid (HA), and

the induction of antibody-dependent cellular phagocytosis (ADCP) of tumor cells.

Mechanism of Action
RG7356 selectively binds to the constant region of the extracellular domain of CD44, which is

present in all its isoforms. This binding sterically hinders the interaction between CD44 and

hyaluronic acid, a key component of the extracellular matrix. The disruption of the CD44-HA

axis interferes with downstream signaling pathways that promote tumor cell survival,

proliferation, and migration.

Furthermore, as an IgG1 antibody, RG7356 can engage Fc receptors on the surface of immune

cells, particularly macrophages. This engagement triggers antibody-dependent cellular

phagocytosis (ADCP), leading to the engulfment and destruction of CD44-expressing tumor
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cells. Preclinical evidence also suggests that the antitumor activity of RG7356 is more

pronounced in tumors expressing the standard isoform of CD44 (CD44s).

Data Presentation
In Vivo Antitumor Activity of RG7356

Cancer
Type

Model Cell Line
Treatment
Dose

Tumor
Growth
Inhibition
(TGI)

Citation

Breast

Cancer
Xenograft MDA-MB-231 1 mg/kg 85%

Chronic

Lymphocytic

Leukemia

Xenograft Not Specified 0.01 mg/kg

Complete

clearance of

leukemia

cells

[1]

Note: Comprehensive in vitro cytotoxicity data (IC50 values) for RG7356 across a wide range

of cancer cell lines are not readily available in the public domain, with many preclinical findings

referred to as "internal data" in clinical trial publications.

Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol is designed to assess the ability of RG7356 to inhibit the adhesion of CD44-

expressing cancer cells to hyaluronic acid-coated surfaces.

Materials:

CD44-positive cancer cell line (e.g., MDA-MB-231)

RG7356 antibody

Isotype control antibody (human IgG1)

96-well tissue culture plates
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Hyaluronic acid (HA)

Bovine Serum Albumin (BSA)

Phosphate Buffered Saline (PBS)

Cell culture medium

Calcein-AM or other fluorescent cell stain

Fluorescence plate reader

Protocol:

Plate Coating:

Coat the wells of a 96-well plate with 100 µL of 100 µg/mL hyaluronic acid in PBS.

Incubate the plate overnight at 4°C.

The following day, wash the wells three times with PBS to remove unbound HA.

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate

for 1 hour at 37°C.

Wash the wells three times with PBS.

Cell Preparation:

Harvest CD44-positive cancer cells and resuspend them in serum-free cell culture

medium.

Label the cells with Calcein-AM according to the manufacturer's instructions.

Wash the cells to remove excess dye and resuspend in serum-free medium at a

concentration of 1 x 10^6 cells/mL.

Adhesion Assay:
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Pre-incubate the labeled cells with varying concentrations of RG7356 or the isotype

control antibody for 30 minutes at 37°C.

Add 100 µL of the cell suspension (1 x 10^5 cells) to each HA-coated well.

Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

Gently wash the wells three times with PBS to remove non-adherent cells.

Quantification:

Add 100 µL of PBS to each well.

Measure the fluorescence of the remaining adherent cells using a fluorescence plate

reader.

Calculate the percentage of adhesion inhibition relative to the isotype control-treated cells.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay
This protocol outlines a method to evaluate the ability of RG7356 to induce the phagocytosis of

cancer cells by macrophages.

Materials:

CD44-positive cancer cell line (e.g., MDA-MB-231)

Macrophage cell line (e.g., J774A.1) or primary human/mouse macrophages

RG7356 antibody

Isotype control antibody (human IgG1)

Fluorescent cell labeling dye for target cells (e.g., CFSE)

Fluorescently labeled anti-CD11b antibody (for macrophage identification)

Flow cytometer
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Protocol:

Cell Preparation:

Label the target cancer cells with CFSE according to the manufacturer's protocol.

Wash and resuspend the labeled target cells in complete cell culture medium.

Harvest macrophages and adjust the cell concentration in complete medium.

Opsonization and Co-culture:

In a round-bottom 96-well plate, add the CFSE-labeled target cells.

Add varying concentrations of RG7356 or isotype control antibody to the target cells and

incubate for 30 minutes at 37°C to allow for opsonization.

Add the macrophages to the wells at an effector-to-target (E:T) ratio of 4:1.

Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-to-cell contact.

Incubate the co-culture for 2-4 hours at 37°C.

Flow Cytometry Analysis:

Following incubation, gently resuspend the cells.

Stain the cells with a fluorescently labeled anti-CD11b antibody to identify the

macrophages.

Acquire the samples on a flow cytometer.

Gate on the CD11b-positive macrophage population and quantify the percentage of

macrophages that are also positive for CFSE (indicating phagocytosis of the target cells).

Calculate the percentage of ADCP as the percentage of double-positive cells.

Murine Xenograft Model for In Vivo Efficacy
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This protocol provides a general framework for establishing a subcutaneous xenograft model to

evaluate the in vivo antitumor activity of RG7356.

Materials:

CD44-positive human cancer cell line (e.g., MDA-MB-231)

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

RG7356 antibody

Vehicle control (e.g., sterile PBS)

Matrigel (optional)

Calipers for tumor measurement

Protocol:

Cell Implantation:

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each

mouse.

Tumor Growth and Treatment:

Monitor the mice regularly for tumor formation.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer RG7356 or vehicle control to the respective groups. The route of administration

(e.g., intraperitoneal, intravenous) and the dosing schedule (e.g., twice weekly) should be

optimized based on preliminary studies. For example, a starting point could be 1 mg/kg

administered intraperitoneally twice a week.
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²) / 2.

Endpoint and Analysis:

Continue treatment and monitoring until tumors in the control group reach a predetermined

endpoint size or for a specified duration.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry for CD44, macrophage infiltration).

Calculate the tumor growth inhibition (TGI) for the RG7356-treated group compared to the

vehicle control group.

Visualizations
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Mechanism of Action of RG7356
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Caption: Mechanism of action of RG7356.
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In Vivo Xenograft Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

